3-氧代-4-(3,4,5-三甲氧基苯基)丁酸乙酯

描述

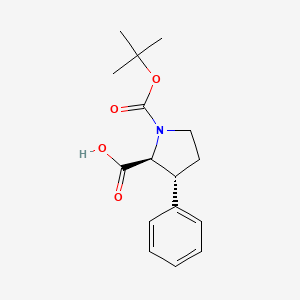

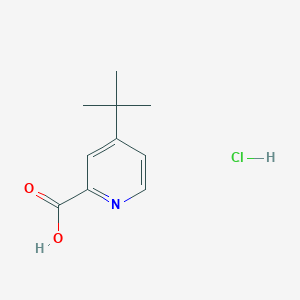

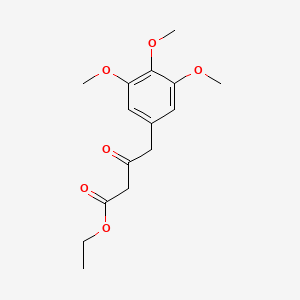

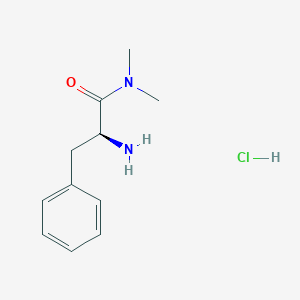

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is a chemical compound with the molecular formula C15H20O6 . It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da . This compound is used in various fields such as asymmetric synthesis, catalysis chemistry, and chemical biology .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate involves several steps. It is used in asymmetric synthesis, catalysis chemistry, and chemical biology . The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate consists of 15 carbon atoms, 20 hydrogen atoms, and 6 oxygen atoms . The structure is complex, with multiple functional groups contributing to its unique properties.Chemical Reactions Analysis

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate can be coupled with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2 H -pyran-2-ones from oxazolones . It acts as a reactant for the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions .Physical and Chemical Properties Analysis

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has a molecular formula of C15H20O6 and a molecular weight of 296.32 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass, UV) may need to be obtained from specialized databases or experimental measurements.科学研究应用

1. 应用于新型化合物的合成

3-氧代-4-(3,4,5-三甲氧基苯基)丁酸乙酯已用于合成各种新型化合物。例如,它被用于微波介导的 Biginelli 反应中,用于区域选择性合成新型四氢嘧啶,展示了其在有机合成中的多功能性 (Harikrishnan 等人,2013 年)。类似地,它的衍生物被用于合成和表征异噻唑并[4,5-b]吡啶的新酯衍生物,探索它们的荧光性质 (Krzyżak 等人,2015 年)。

2. 在多米诺反应中的作用

该化合物在促进多米诺反应中发挥了至关重要的作用。这些反应导致了稠密官能化的环己-1,4-二烯和四氢吡啶的立体选择性合成,展示了其在复杂有机转化中的应用 (Harikrishnan 等人,2012 年)。

3. 在药物研究中的发现

在药物研究中,3-氧代-4-(3,4,5-三甲氧基苯基)丁酸乙酯的衍生物被确认为一类新型的分类酶 A 转肽酶抑制剂。这一发现对于解决革兰氏阳性病原体具有重要意义,表明其在医疗和药物应用中的潜力 (Maggio 等人,2016 年)。

4. 手性醇的合成

该化合物的衍生物已用于手性醇的不对称合成,例如 (S)-乙基-4-氯-3-羟基丁酸酯。这种合成对于开发治疗高胆固醇血症的药物至关重要,展示了其在生物活性分子合成中的重要性 (Jung 等人,2012 年)。

5. 在纳米技术中的应用

在纳米技术领域,3-氧代-4-(3,4,5-三甲氧基苯基)丁酸乙酯的衍生物被用于证明纳米流体装置中合成离子通道的光学门控。这一应用证明了其在先进材料科学中的多功能性 (Ali 等人,2012 年)。

作用机制

The Trimethoxyphenyl (TMP) group in Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

未来方向

The Trimethoxyphenyl (TMP) group in Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate and similar compounds could have potential applications in the development of new therapeutic agents .

属性

IUPAC Name |

ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-14(17)9-11(16)6-10-7-12(18-2)15(20-4)13(8-10)19-3/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGNMQVDKLQLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)